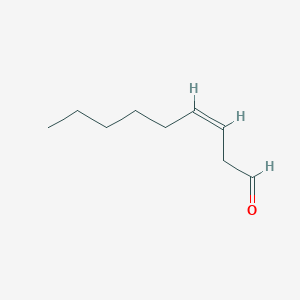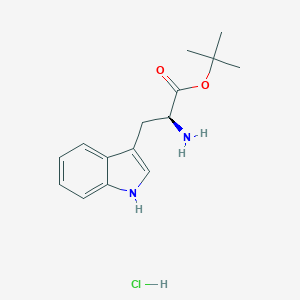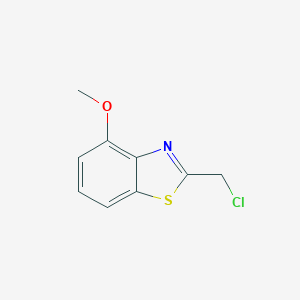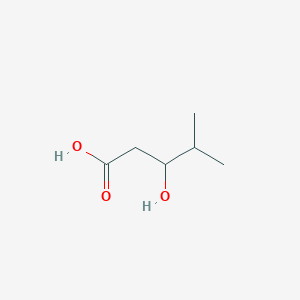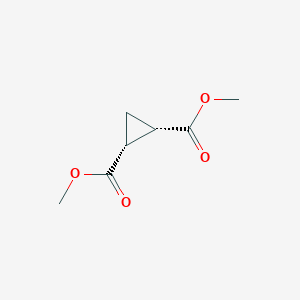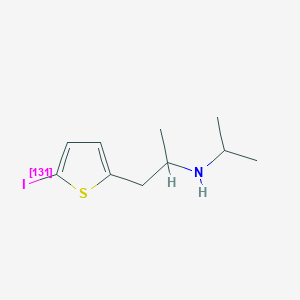
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene, also known as I-123-IPIT, is a radioligand that is used in neuroscience research. It is a type of molecule that binds to specific receptors in the brain, allowing researchers to study the function of those receptors. In
Mechanism Of Action
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and VMAT2 receptors in the brain. By binding to these receptors, it allows researchers to study the function of these receptors and their role in dopamine regulation. Specifically, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and is transported into dopamine neurons, where it is sequestered in vesicles by VMAT2. This allows researchers to study the function of these receptors in vivo.
Biochemical And Physiological Effects
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene has no known biochemical or physiological effects on its own. However, it is used in conjunction with other compounds to study the function of dopamine receptors in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is its specificity for the DAT and VMAT2 receptors. This allows researchers to study these receptors in vivo with a high degree of accuracy. However, there are also limitations to its use. For example, it has a short half-life of approximately 13 hours, which limits the time window for experimentation. Additionally, it is difficult to produce in large quantities, which can limit its availability for research purposes.
Future Directions
There are several future directions for research involving N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene. One area of interest is the study of the role of dopamine in addiction and substance abuse. Another area of interest is the development of new radioligands that can be used to study other receptors in the brain. Additionally, there is ongoing research into the use of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene in the diagnosis and treatment of neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is a radioligand that is used in neuroscience research to study the function of dopamine receptors in the brain. Its specificity for the DAT and VMAT2 receptors makes it a valuable tool for studying dopamine regulation. While there are limitations to its use, ongoing research is exploring new applications for this compound in the diagnosis and treatment of neurological disorders.
Synthesis Methods
The synthesis of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene involves several steps. The first step is the synthesis of 2-(2-aminopropyl)-5-iodothiophene. This is achieved by reacting 2,5-dibromothiophene with ethylenediamine in the presence of a palladium catalyst. The resulting product is then treated with iodine to form 2-(2-iodopropyl)-5-iodothiophene. The final step involves reacting N-isopropyl-2-aminopropanol with the 2-(2-iodopropyl)-5-iodothiophene to form N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene.
Scientific Research Applications
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is primarily used in neuroscience research to study the function of certain receptors in the brain. Specifically, it is used to study the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). These receptors are involved in the regulation of dopamine levels in the brain, which is important for a variety of functions, including movement, reward, and motivation.
properties
CAS RN |
137945-40-5 |
|---|---|
Product Name |
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Molecular Formula |
C10H16INS |
Molecular Weight |
313.21 g/mol |
IUPAC Name |
1-(5-(131I)iodanylthiophen-2-yl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C10H16INS/c1-7(2)12-8(3)6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3/i11+4 |
InChI Key |
UXCJAYXBMCWBPN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC(C)CC1=CC=C(S1)[131I] |
SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
synonyms |
N-IAPIT N-isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
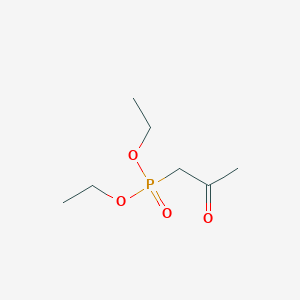
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
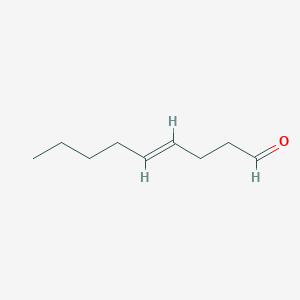

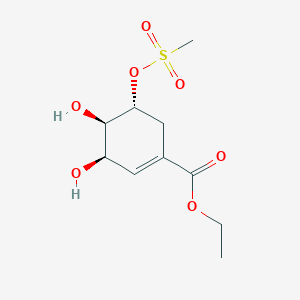
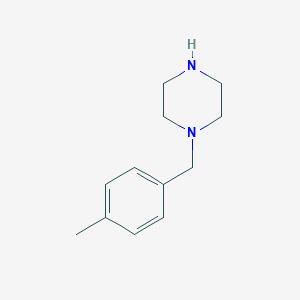
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

